N-Cyclopentylethenesulfonamide
Description
N-Cyclopentylethenesulfonamide is a sulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen and an ethenesulfonyl backbone. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, catalysis, and materials science. Sulfonamides are valued for their stability, hydrogen-bonding capacity, and tunable electronic properties. This compound’s structural uniqueness lies in its cyclopentyl substituent, which imparts distinct steric and electronic effects compared to other cyclic or acyclic analogs.
Properties
CAS No. |
104459-73-6 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
N-cyclopentylethenesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-2-11(9,10)8-7-5-3-4-6-7/h2,7-8H,1,3-6H2 |
InChI Key |
VMTQGMPPTPYMTA-UHFFFAOYSA-N |
SMILES |
C=CS(=O)(=O)NC1CCCC1 |
Canonical SMILES |
C=CS(=O)(=O)NC1CCCC1 |
Synonyms |
Ethenesulfonamide, N-cyclopentyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Steric and Electronic Effects
The cyclopentyl group in N-Cyclopentylethenesulfonamide introduces moderate steric hindrance compared to bulkier cyclohexyl or smaller methyl groups. For instance:
- Its molecular weight (239.33 g/mol) and lipophilicity (logP ~2.8) differ from the cyclopentyl analog due to the larger ring size .
- N-Methylbenzenesulfonamide : Smaller methyl substituents lower steric hindrance, increasing reaction rates in catalytic processes but decreasing thermal stability compared to cyclic analogs.
Spectroscopic Properties
- Example : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct $ ^1H $ NMR signals for aromatic protons (δ 6.5–8.0 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). The cyclopentyl analog would lack aromatic substituents but show characteristic upfield shifts for aliphatic protons (δ 1.5–2.5 ppm) .
- FT-IR : Sulfonamide S=O stretches typically appear at 1150–1350 cm$ ^{-1} $, consistent across analogs.
Data Table: Key Properties of Selected Sulfonamides
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